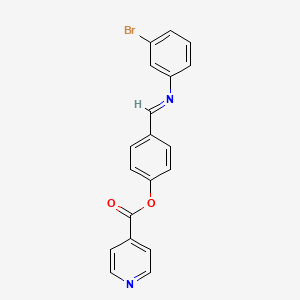

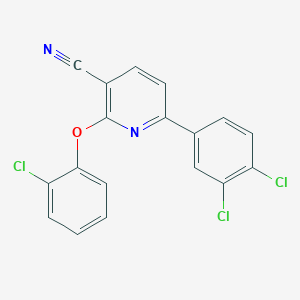

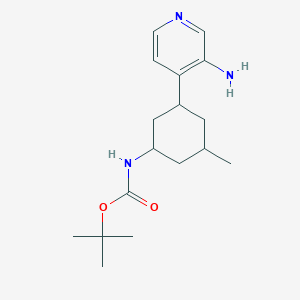

(E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate" is a member of the class of compounds known as imines, characterized by the presence of a C=N bond. Imines are known for their diverse applications in organic synthesis and materials science due to their reactivity and ability to form complexes with various metals. Although the specific compound is not directly studied in the provided papers, similar compounds with bromophenyl imino groups have been synthesized and analyzed, providing valuable insights into the chemical behavior and properties of this class of compounds.

Synthesis Analysis

The synthesis of related bromophenyl imino compounds typically involves the reaction of a bromo-substituted acetophenone with an aldehyde or phenol derivative in the presence of a base such as sodium hydroxide. For example, the synthesis of (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one was achieved by reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in ethanol . This method likely parallels the synthesis of "(E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate," suggesting that a similar base-catalyzed condensation reaction could be employed.

Molecular Structure Analysis

The molecular structure of bromophenyl imino compounds is often elucidated using spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-visible spectroscopy, as well as X-ray crystallography. For instance, the crystal structure of (E)-4-bromo-2-[(4-hydroxyphenyl)imino)methyl]-phenylen-1-olate was determined to be in a zwitterionic form with a strong intramolecular N+-H…O- hydrogen bond, crystallizing in the monoclinic space group P21/c . These techniques provide detailed information on the geometry, electronic structure, and intermolecular interactions of the compounds, which are crucial for understanding their reactivity and properties.

Chemical Reactions Analysis

Bromophenyl imino compounds can participate in various chemical reactions due to the reactivity of the imine group. The imine functionality can act as a ligand in coordination chemistry, forming complexes with metals, or it can undergo nucleophilic addition reactions. The studies on similar compounds have not explicitly detailed the chemical reactions they undergo, but the presence of the imine and bromophenyl groups suggests potential for cross-coupling reactions and further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl imino compounds are characterized by their spectroscopic data and computational studies. The vibrational frequencies, chemical shifts, and absorption wavelengths are determined experimentally and compared with theoretical calculations using methods such as DFT and TD-DFT . These properties are influenced by the molecular structure, including the presence of substituents and the overall molecular geometry. Additionally, properties such as the HOMO-LUMO energy gap, molecular electrostatic potential, and nonlinear optical features are investigated to understand the electronic properties and potential applications of these compounds .

Scientific Research Applications

Synthesis and Characterization

- (E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate and related compounds are involved in various synthesis processes. For example, compounds like 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-one and its derivatives are synthesized via ureido nitriles, showing properties such as E,Z-isomerism and exchange of the imino proton (Angelova et al., 2003).

Chemical Fixation of CO2

- Compounds containing –NN– groups, similar to (E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate, are used in the chemical fixation of CO2 into cyclic carbonates. This process involves using metal complexes as catalysts, highlighting the potential of these compounds in environmental applications (Ikiz et al., 2015).

Sensing and Detection

- Bromoaniline–aldehyde conjugate systems, including compounds like (E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol, are used as sensors for multiple cations. These compounds demonstrate efficacy in detecting ions like Cu2+ and Zn2+ and are employed in constructing molecular memory devices, indicating their potential in analytical chemistry (Das et al., 2021).

Optoelectronic Applications

- Derivatives of (E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate, such as dichroic dyes, are synthesized for optoelectronic applications. These compounds are used in developing polarizing films for UV/Vis regions, suggesting their relevance in material science and electronics (Shahab et al., 2021).

Structural and Thermal Analyses

- Compounds structurally related to (E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate, such as copper(II) and oxido-vanadium(IV) complexes, are studied for their structural and thermal properties. These analyses are crucial for understanding the applications of such compounds in various fields including coordination chemistry (Takjoo et al., 2013).

Antimicrobial and Antioxidant Activities

- Some derivatives of (E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate exhibit significant antimicrobial and antioxidant activities. These properties are particularly important in the development of new pharmaceuticals and health-related applications (Oloyede-Akinsulere et al., 2018).

properties

IUPAC Name |

[4-[(3-bromophenyl)iminomethyl]phenyl] pyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN2O2/c20-16-2-1-3-17(12-16)22-13-14-4-6-18(7-5-14)24-19(23)15-8-10-21-11-9-15/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPAXGYFJQLKDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N=CC2=CC=C(C=C2)OC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-Methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2512006.png)

![2-[1-(2-Methylphenyl)tetrazol-5-yl]propanoic acid](/img/structure/B2512007.png)

![{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol](/img/structure/B2512017.png)

![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2512019.png)

![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2512021.png)